Flutrimazole

Vue d'ensemble

Description

Le Flutrimazole est un antifongique à large spectre utilisé pour le traitement topique des mycoses superficielles de la peau. Il s'agit d'un dérivé de l'imidazole et son activité antifongique a été démontrée, aussi bien in vivo qu'in vitro, comme étant comparable à celle du clotrimazole et supérieure à celle du bifonazole .

Applications De Recherche Scientifique

Flutrimazole has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the synthesis and reactivity of imidazole derivatives.

Biology: Investigated for its antifungal properties and its effects on fungal cell membranes.

Industry: Formulated into creams and gels for topical application to treat fungal infections.

Mécanisme D'action

Target of Action

Flutrimazole is an imidazole derivative . The primary target of this compound is the enzyme lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes .

Mode of Action

This compound works by inhibiting the activity of lanosterol 14α-demethylase . By doing so, it disrupts the biosynthesis of ergosterol . This impairment in the production of ergosterol compromises the integrity of the fungal cell membrane .

Biochemical Pathways

The inhibition of lanosterol 14α-demethylase by this compound leads to a decrease in the production of ergosterol . Ergosterol is a vital component of the fungal cell membrane, and its deficiency can lead to the denaturation of the fungal cell membrane .

Pharmacokinetics

This compound has minimal transdermal penetration and long (24 hours) skin retention . The amount of this compound retained per gram of skin is more than 100 times the minimum inhibitory concentration (MIC) obtained in in vitro studies of dermatomycotic pathogens .

Result of Action

The result of this compound’s action is the effective management of dermatomycoses and vaginal candidiasis . By inhibiting the synthesis of ergosterol, this compound causes the denaturation of the fungal cell membrane, leading to the death of the fungal cells .

Action Environment

This compound is used for the topical treatment of superficial mycoses of the skin . The efficacy and stability of this compound can be influenced by environmental factors such as the pH and moisture levels of the skin.

Analyse Biochimique

Biochemical Properties

Flutrimazole’s antifungal activity has been demonstrated in both in vivo and in vitro studies . It interferes with the synthesis of ergosterol, a crucial component of fungal cell membranes, by inhibiting the activity of the enzyme lanosterol 14 α-demethylase . This interaction disrupts the cell membrane structure and function, leading to the death of the fungal cells .

Cellular Effects

This compound’s primary cellular effect is the disruption of fungal cell membrane integrity . By inhibiting the synthesis of ergosterol, this compound causes an increase in cellular permeability, leading to leakage of essential cellular components . This results in the inhibition of fungal cell growth and replication .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the enzyme lanosterol 14 α-demethylase . This enzyme is involved in the biosynthesis of ergosterol . By inhibiting this enzyme, this compound prevents the conversion of lanosterol to ergosterol, disrupting the production of an essential component of the fungal cell membrane .

Subcellular Localization

Given its mechanism of action, this compound is likely to be localized to the cell membrane of fungal cells, where it disrupts the synthesis of ergosterol .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le Flutrimazole peut être synthétisé par un processus en plusieurs étapes impliquant la réaction du chlorure de 2-fluorobenzyl avec la 4-fluorobenzylamine pour former un intermédiaire bis-benzyl. Cet intermédiaire est ensuite mis à réagir avec l'imidazole en conditions basiques pour donner le this compound .

Méthodes de Production Industrielle : Dans les milieux industriels, le this compound est souvent produit par une méthode de diffusion de solvant en quasi-émulsion. Cela implique la formation de micro-éponges contenant du this compound avec des polymères comme l'Eudragit RS 100. Les micro-éponges sont ensuite formulées en gels pour une application topique .

Analyse Des Réactions Chimiques

Types de Réactions : Le Flutrimazole subit principalement des réactions de substitution en raison de la présence du cycle imidazole et des cycles aromatiques fluorés. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et Conditions Courants :

Réactions de Substitution : Impliquent généralement des réactifs nucléophiles ou électrophile dans des conditions douces à modérées.

Réactions d'Oxydation : Peuvent être effectuées à l'aide d'oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réactions de Réduction : Impliquent souvent des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du this compound peut conduire à la formation de dérivés hydroxylés .

4. Applications de la Recherche Scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des dérivés de l'imidazole.

Biologie : Investigué pour ses propriétés antifongiques et ses effets sur les membranes cellulaires fongiques.

Industrie : Formulé en crèmes et gels pour application topique afin de traiter les infections fongiques.

5. Mécanisme d'Action

Le this compound exerce ses effets antifongiques en interférant avec la synthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques. Il inhibe l'activité de l'enzyme lanostérol 14 alpha-déméthylase, ce qui conduit à l'accumulation d'intermédiaires stéroïdiens toxiques et finalement à la mort cellulaire .

Composés Similaires :

Clotrimazole : Un autre dérivé de l'imidazole ayant une activité antifongique similaire.

Bifonazole : Un antifongique à large spectre avec un mécanisme d'action différent.

Kétoconazole : Un antifongique imidazole ayant à la fois des propriétés antifongiques et anti-inflammatoires.

Unicité du this compound : Le this compound est unique par ses propriétés antifongiques et anti-inflammatoires doubles, ce qui le rend avantageux pour le traitement des infections fongiques avec un composant inflammatoire. Son efficacité à inhiber la croissance fongique et à réduire l'inflammation s'est avérée supérieure à celle d'autres agents antifongiques .

Comparaison Avec Des Composés Similaires

Clotrimazole: Another imidazole derivative with similar antifungal activity.

Bifonazole: A broad-spectrum antifungal agent with a different mechanism of action.

Ketoconazole: An imidazole antifungal with both antifungal and anti-inflammatory properties.

Uniqueness of Flutrimazole: this compound is unique in its dual antifungal and anti-inflammatory properties, making it advantageous for treating fungal infections with an inflammatory component. Its efficacy in inhibiting fungal growth and reducing inflammation has been demonstrated to be superior to some other antifungal agents .

Propriétés

IUPAC Name |

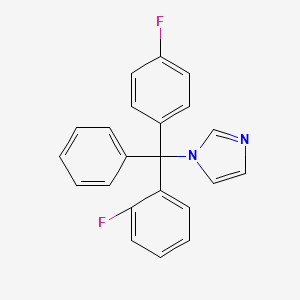

1-[(2-fluorophenyl)-(4-fluorophenyl)-phenylmethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F2N2/c23-19-12-10-18(11-13-19)22(26-15-14-25-16-26,17-6-2-1-3-7-17)20-8-4-5-9-21(20)24/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMWCHQXCUNUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=CC=C3F)N4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869622 | |

| Record name | Flutrimazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119006-77-8 | |

| Record name | Flutrimazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119006-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flutrimazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119006778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flutrimazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13425 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flutrimazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2-fluorophenyl)-(4-fluorophenyl)-phenylmethyl]imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUTRIMAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776S0UP252 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.